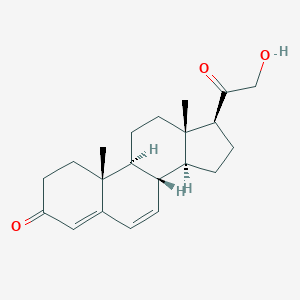
Pregna-4,6-diene-3,20-dione, 21-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregna-4,6-diene-3,20-dione, 21-hydroxy- is a useful research compound. Its molecular formula is C21H28O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pregna-4,6-diene-3,20-dione, 21-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pregna-4,6-diene-3,20-dione, 21-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Pregna-4,6-diene-3,20-dione serves as a crucial intermediate in synthesizing various steroid hormones. Its role is particularly prominent in developing medications that address hormonal imbalances and related disorders. The compound is recognized for its oral bioactivity and safety profile compared to other synthetic progestogens. It is commonly used in treatments for conditions such as:
- Amenorrhea : A condition characterized by the absence of menstruation.
- Endometriosis : A painful disorder where tissue similar to the lining inside the uterus grows outside it.
- Threatened Abortion : Used to prevent miscarriage in early pregnancy.
The efficacy of this compound has been demonstrated through various clinical studies, highlighting its advantages over traditional therapies .
Endocrine Research
In endocrine research, Pregna-4,6-diene-3,20-dione is utilized to investigate the mechanisms of steroid action within the body. This research is vital for understanding diseases linked to hormonal dysfunctions such as:
- Hormonal Cancers : Research into how steroid hormones influence cancer progression.
- Metabolic Disorders : Understanding how steroids affect metabolism and related diseases.
Studies often focus on how this compound interacts with steroid receptors, influencing gene expression and protein synthesis .
Animal Health
The compound finds applications in veterinary medicine as well. It is used to develop treatments that regulate reproductive functions in livestock. By enhancing fertility and productivity among animals, Pregna-4,6-diene-3,20-dione plays a significant role in agricultural practices. Its applications include:
- Fertility Treatments : Administered to improve reproductive outcomes.
- Hormonal Regulation : Used to manage hormonal levels during breeding seasons .
Biochemical Assays
Pregna-4,6-diene-3,20-dione is widely employed in laboratory assays designed to measure steroid hormone levels. These assays are crucial for both clinical diagnostics and research purposes. The compound's ability to interact with various biological systems allows researchers to gain insights into:
- Hormonal Profiles : Assessing levels of hormones in patients.
- Disease Mechanisms : Understanding how hormonal changes correlate with specific diseases .
Cosmetic Formulations
In the cosmetic industry, Pregna-4,6-diene-3,20-dione is incorporated into certain products for its potential effects on skin health. Its structural characteristics allow it to mimic natural hormones, which can provide benefits such as:
Eigenschaften
CAS-Nummer |
17916-84-6 |
|---|---|
Molekularformel |
C21H28O3 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h3-4,11,15-18,22H,5-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1 |
InChI-Schlüssel |
TZGCPIWXEWYCLJ-YFWFAHHUSA-N |
SMILES |
CC12CCC3C(C1CCC2C(=O)CO)C=CC4=CC(=O)CCC34C |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)C=CC4=CC(=O)CC[C@]34C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)CO)C=CC4=CC(=O)CCC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















